

An In-depth Technical Guide to 1-[4-(trifluoromethyl)phenyl]ethanol

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Compound of Interest

Compound Name: 1-[4-(Trifluoromethyl)phenyl]ethanol

Cat. No.: B155971

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-[4-(trifluoromethyl)phenyl]ethanol**, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into its biological relevance.

Core Chemical Properties

1-[4-(trifluoromethyl)phenyl]ethanol, a colorless to pale yellow liquid, is a chiral alcohol with a trifluoromethyl group on the phenyl ring. This substitution significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.^[1]

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ F ₃ O	[2]
Molecular Weight	190.16 g/mol	[3]
CAS Number	1737-26-4	[2]
Appearance	Clear colorless to pale yellow liquid	[4]
Density	1.237 g/mL at 25 °C	[4]
Boiling Point	106-107 °C at 8 mmHg	
Flash Point	98 °C	[5]
Refractive Index	1.458 at 20 °C	[4]
pKa	13.98 ± 0.20	[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum exhibits characteristic signals for the aromatic, methine, and methyl protons. The aromatic protons appear as two doublets in the range of δ 7.26-7.54 ppm. The quartet at δ 4.88 ppm corresponds to the methine proton (CH-OH), and the doublet at δ 1.48 ppm is attributed to the methyl protons (-CH₃). A broad singlet for the hydroxyl proton is also observed.[1]
- ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum shows distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon. The aromatic carbons resonate in the region of δ 121.1-144.8 ppm. The signal for the carbon attached to the hydroxyl group (C-OH) appears at approximately δ 69.8 ppm, while the methyl carbon (-CH₃) signal is observed at around δ 25.2 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of **1-[4-(trifluoromethyl)phenyl]ethanol** displays characteristic absorption bands. A broad band in the region of 3356 cm^{-1} is indicative of the O-H stretching vibration of the alcohol group. The peaks in the $1600\text{--}1400\text{ cm}^{-1}$ range are attributed to the aromatic C=C stretching vibrations. The strong absorptions associated with the C-F stretching of the trifluoromethyl group are also prominent.^[1]

Experimental Protocols

1. Chemical Synthesis: Reduction of 4'-(Trifluoromethyl)acetophenone using Sodium Borohydride

This protocol describes a common method for the synthesis of **1-[4-(trifluoromethyl)phenyl]ethanol** via the reduction of the corresponding ketone.

Materials:

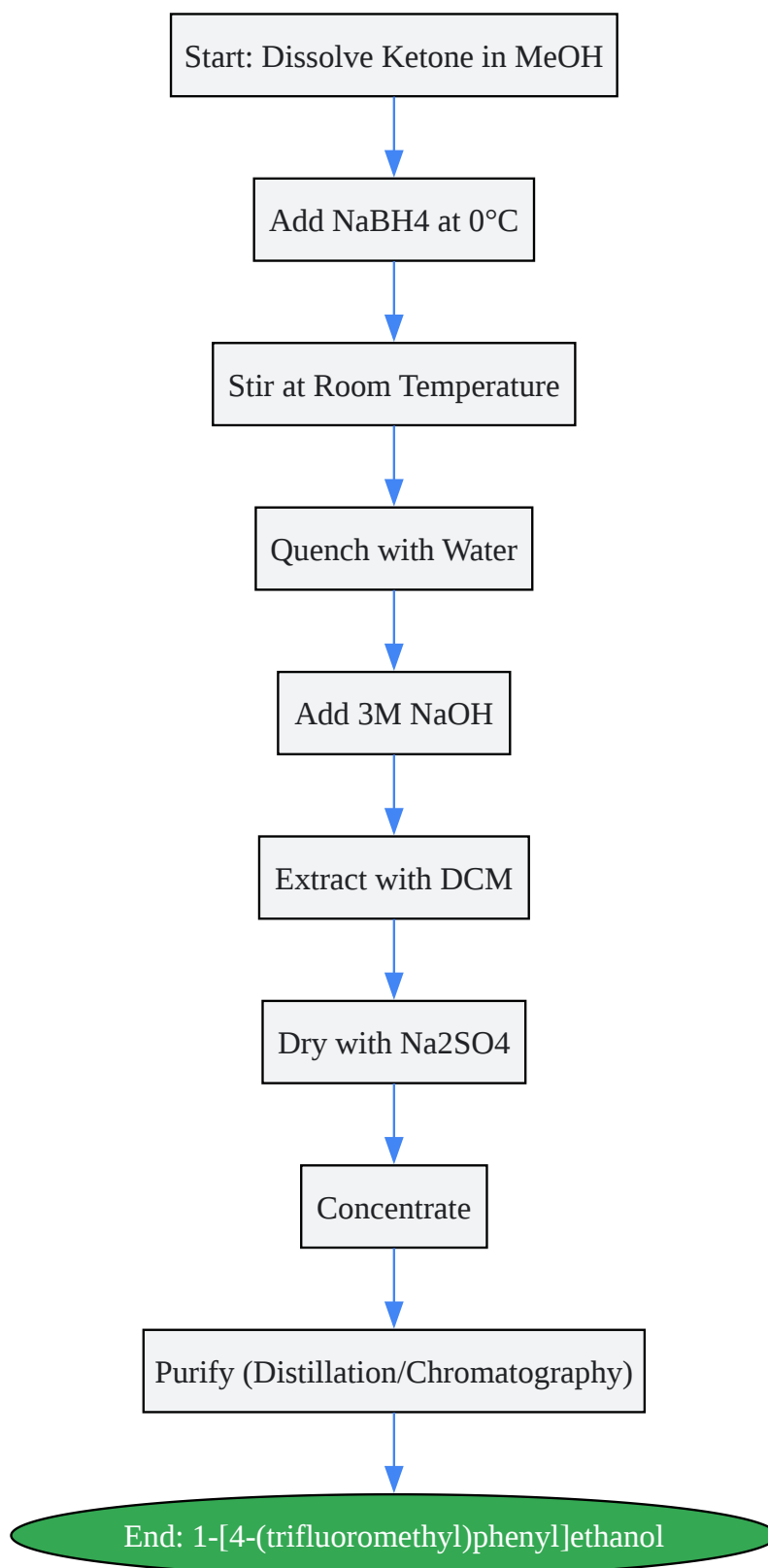
- 4'-(Trifluoromethyl)acetophenone
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM)
- 3 M Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Water

Procedure:

- Dissolve 4'-(trifluoromethyl)acetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.^{[6][7]}
- Slowly add sodium borohydride to the cooled solution in portions.^[6]

- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[\[6\]](#)[\[7\]](#)
- Once the reaction is complete, carefully quench the reaction by adding water.
- Add 3 M sodium hydroxide solution to decompose the borate salts.[\[8\]](#)
- Extract the product with dichloromethane (3 x volume).[\[8\]](#)
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[\[8\]](#)
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Workflow for NaBH_4 Reduction



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Caption: Workflow for the synthesis of **1-[4-(trifluoromethyl)phenyl]ethanol** via NaBH_4 reduction.

2. Biocatalytic Synthesis: Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone

This method utilizes a recombinant *E. coli* whole-cell catalyst for the enantioselective synthesis of **(R)-1-[4-(trifluoromethyl)phenyl]ethanol**.

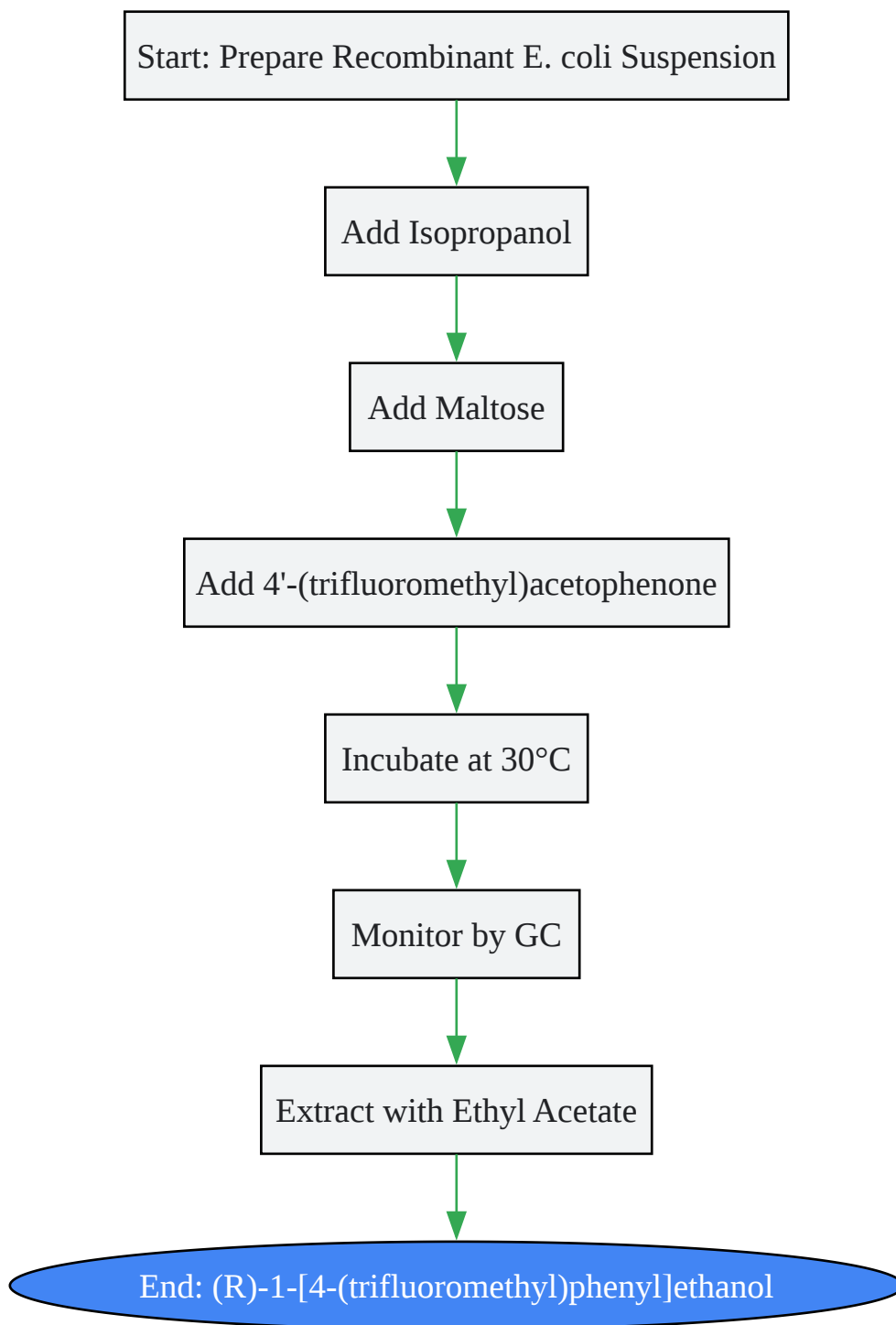
Materials:

- 4'-(Trifluoromethyl)acetophenone
- Recombinant *E. coli* cells expressing a suitable carbonyl reductase
- Phosphate buffer (pH 7.5)
- Isopropanol (cosolvent)
- Maltose (co-substrate)
- Ethyl acetate

Procedure:

- Prepare a suspension of recombinant *E. coli* cells in a phosphate buffer.
- Add isopropanol as a cosolvent to the cell suspension.
- Add maltose as a co-substrate for cofactor regeneration.
- Add 4'-(trifluoromethyl)acetophenone to the reaction mixture.
- Incubate the reaction at 30°C with shaking.
- Monitor the reaction progress by gas chromatography (GC).
- Upon completion, extract the product with ethyl acetate.
- Dry the organic layer and concentrate to obtain the enantiomerically enriched product.

DOT Diagram: Biocatalytic Reduction Workflow

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Caption: Workflow for the biocatalytic synthesis of (R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Solubility, Reactivity, and Stability

Solubility: While specific quantitative solubility data for **1-[4-(trifluoromethyl)phenyl]ethanol** in various organic solvents is not readily available in the literature, its structural analogue, benzyl alcohol, is miscible with ethanol, diethyl ether, and chloroform, and has a moderate solubility in water (approximately 4 g/100 mL).^{[9][10]} Given the presence of the trifluoromethyl group, which increases lipophilicity, **1-[4-(trifluoromethyl)phenyl]ethanol** is expected to be readily soluble in common organic solvents such as methanol, ethanol, acetone, and DMSO.

Reactivity and Stability: As a secondary alcohol, **1-[4-(trifluoromethyl)phenyl]ethanol** can undergo typical alcohol reactions, such as oxidation to the corresponding ketone, esterification, and etherification. The trifluoromethyl group is generally stable under most reaction conditions. Information on the specific thermal decomposition products of this compound is limited, but thermal degradation of fluorinated aromatic compounds can lead to the formation of various smaller fluorinated species.^[11]

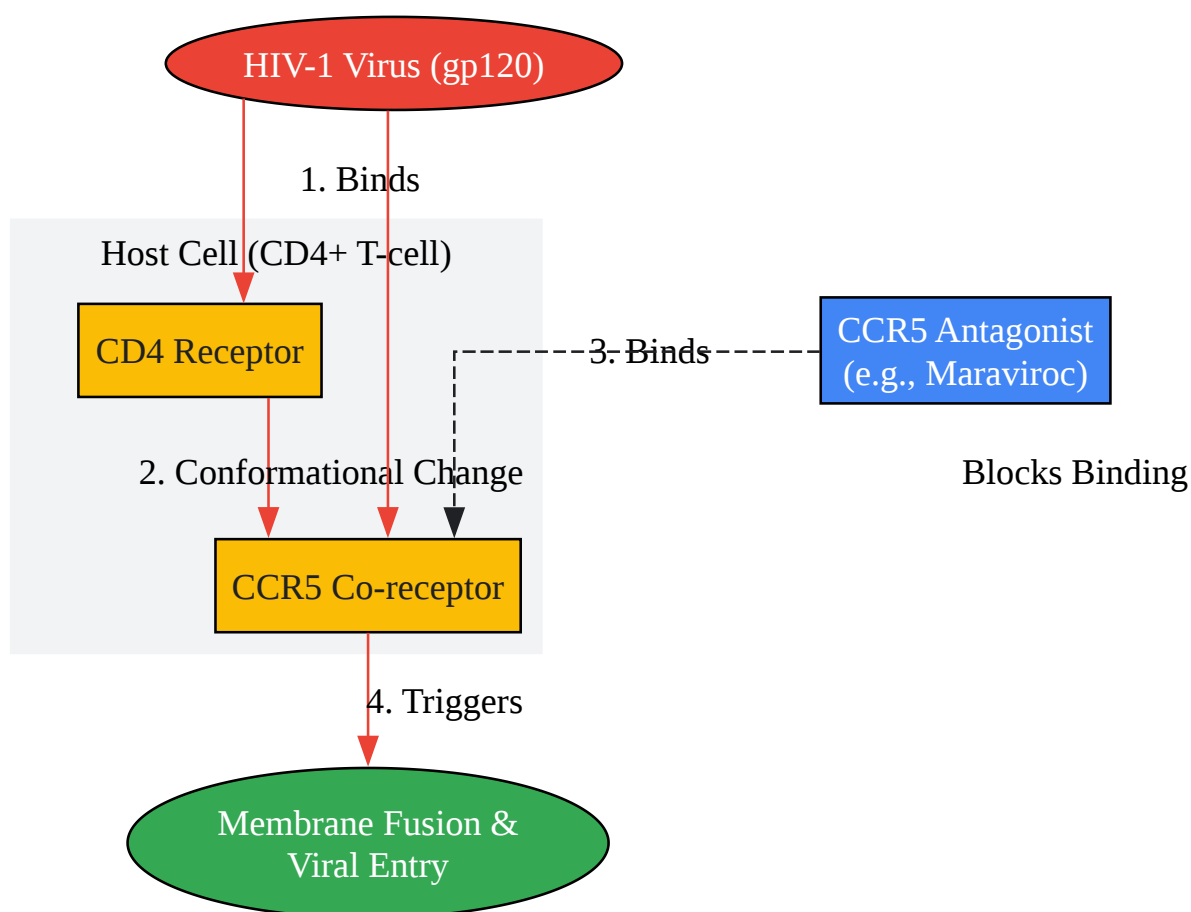
Toxicological Information

Detailed toxicological studies specifically on **1-[4-(trifluoromethyl)phenyl]ethanol** are not extensively reported in publicly available literature. However, general safety data indicates that it can cause skin and serious eye irritation. As with any chemical, appropriate personal protective equipment should be used when handling this compound. For risk assessment, acute toxicity studies, such as determining the LD50, would be necessary.^{[12][13][14][15][16][17]} The trifluoromethyl group can influence the metabolic profile of a compound, potentially affecting its interaction with metabolic enzymes like cytochrome P450s.^[18]

Biological Relevance and Signaling Pathways

1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of CCR5 receptor antagonists, such as Maraviroc.^{[11][19][20][21][22][23][24]} CCR5 is a G-protein coupled receptor that acts as a co-receptor for the entry of R5-tropic HIV-1 into host cells.^{[4][25]}

DOT Diagram: HIV-1 Entry and Inhibition by CCR5 Antagonists



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Caption: Simplified pathway of HIV-1 entry and its inhibition by CCR5 antagonists.

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